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molecular formula C6H5ClN4 B8332801 6-Chloro-7-methyl-[1,2,4]triazolo[1,5-b]pyridazine

6-Chloro-7-methyl-[1,2,4]triazolo[1,5-b]pyridazine

Cat. No. B8332801
M. Wt: 168.58 g/mol
InChI Key: XYGZNPKIOSSWBT-UHFFFAOYSA-N
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Patent
US05389633

Procedure details

Using 4-(N,N-dimethylaminomethylene)aminosulfonyl-2,2-diethyl-1-butanol and 6-chloro-7-methyl[1,2,4]triazolo[1,5-b]pyridazine, the same reaction as in Example 6 was conducted to produce the title compound. m.p. 148°-149° C.
Name
4-(N,N-dimethylaminomethylene)aminosulfonyl-2,2-diethyl-1-butanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C=[N:5][S:6]([CH2:9][CH2:10][C:11]([CH2:16][CH3:17])([CH2:14][CH3:15])[CH2:12][OH:13])(=[O:8])=[O:7])C.Cl[C:19]1[C:20]([CH3:28])=[CH:21][C:22]2[N:23]([N:25]=[CH:26][N:27]=2)[N:24]=1>>[CH2:16]([C:11]([CH2:14][CH3:15])([CH2:10][CH2:9][S:6](=[O:7])(=[O:8])[NH2:5])[CH2:12][O:13][C:19]1[C:20]([CH3:28])=[CH:21][C:22]2[N:23]([N:25]=[CH:26][N:27]=2)[N:24]=1)[CH3:17]

Inputs

Step One
Name
4-(N,N-dimethylaminomethylene)aminosulfonyl-2,2-diethyl-1-butanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=NS(=O)(=O)CCC(CO)(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=CC=2N(N1)N=CN2)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the same reaction as in Example 6

Outcomes

Product
Name
Type
product
Smiles
C(C)C(COC=1C(=CC=2N(N1)N=CN2)C)(CCS(N)(=O)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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